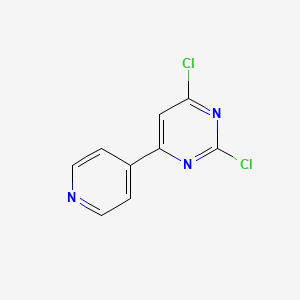

2,4-Dichlor-6-(pyridin-4-yl)pyrimidin

Übersicht

Beschreibung

2,4-Dichloro-6-(pyridin-4-yl)pyrimidine is a chemical compound with the molecular formula C9H5Cl2N3 . It is used in various chemical reactions due to its structure and properties .

Synthesis Analysis

The synthesis of 2,4-Dichloro-6-(pyridin-4-yl)pyrimidine involves organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis

The molecular weight of 2,4-Dichloro-6-(pyridin-4-yl)pyrimidine is 226.06 . The IUPAC name for this compound is 2,4-dichloro-6-(4-pyridinyl)pyrimidine .Chemical Reactions Analysis

2,4-Dichloro-6-(pyridin-4-yl)pyrimidine undergoes various chemical reactions. For instance, it undergoes a double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Regioselektive Synthese neuer Pyrimidinderivate

2,4-Dichlor-6-(pyridin-4-yl)pyrimidin wird in der regioselektiven Synthese neuer Pyrimidinderivate verwendet . Dieser Prozess beinhaltet die Verwendung von Organolithiumreagenzien und den nukleophilen Angriff auf Pyrimidine, wobei die Bildung von C-4-substituierten Produkten bevorzugt wird .

Synthese von disubstituierten Pyrimidinen

Diese Verbindung dient als Ausgangsreagenz für die Synthese von disubstituierten Pyrimidinen durch Tandem-Aminierung und Suzuki-Miyaura-Kreuzkupplung .

Biarylpyrimidin-Synthese

This compound wird in der Biarylpyrimidin-Synthese unter Verwendung von Biaryl-Kreuzkupplung verwendet .

Suzuki-Kupplung mit Aryl- und Heteroarylboronsäuren

Diese Verbindung wird in der Suzuki-Kupplung mit Aryl- und Heteroarylboronsäuren verwendet . Dieser Prozess wird durch Mikrowellenbestrahlung erleichtert, was zu einem sehr effizienten und unkomplizierten Syntheseverfahren führt, das C4-substituierte Pyrimidine in guten bis sehr guten Ausbeuten liefert .

Synthese von medizinisch wichtigen 4-Aryl-5-Pyrimidinylimidazolen

This compound wird in der Synthese von medizinisch wichtigen 4-Aryl-5-Pyrimidinylimidazolen verwendet .

Hautsensibilisator

Diese Verbindung ist ein menschlicher Hautsensibilisator . Sie unterliegt einer effektiven einstufigen, regioselektiven Doppel-Suzuki-Kupplungsreaktion, um diarylierte Pyrimidine zu erhalten .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Wirkmechanismus

Target of Action

Pyrimidines, the class of compounds to which it belongs, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that pyrimidines can undergo nucleophilic aromatic substitution reactions, which could potentially lead to interactions with biological targets .

Biochemical Pathways

Pyrimidines are known to be involved in a variety of biological processes, including dna synthesis and cell signaling .

Result of Action

Pyrimidines are known to have various biological activities, including antibacterial and antimicrobial activities .

Biochemische Analyse

Biochemical Properties

2,4-Dichloro-6-(pyridin-4-yl)pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. The compound’s interaction with these kinases can lead to altered phosphorylation states of proteins, impacting signal transduction pathways and cellular responses .

Cellular Effects

The effects of 2,4-Dichloro-6-(pyridin-4-yl)pyrimidine on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis. Additionally, it affects the expression of genes involved in cell growth, differentiation, and survival, thereby altering cellular behavior and function .

Molecular Mechanism

At the molecular level, 2,4-Dichloro-6-(pyridin-4-yl)pyrimidine exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, inhibiting their activity and preventing substrate conversion. This inhibition can lead to the accumulation of substrates and depletion of products, disrupting metabolic pathways. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dichloro-6-(pyridin-4-yl)pyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time when exposed to light or heat. Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged alterations in cellular processes .

Dosage Effects in Animal Models

The effects of 2,4-Dichloro-6-(pyridin-4-yl)pyrimidine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At high doses, it can cause toxic or adverse effects, including organ damage and impaired physiological functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .

Metabolic Pathways

2,4-Dichloro-6-(pyridin-4-yl)pyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in nucleotide synthesis, leading to reduced availability of nucleotides for DNA and RNA synthesis. This inhibition can affect cell proliferation and survival, particularly in rapidly dividing cells such as cancer cells .

Transport and Distribution

The transport and distribution of 2,4-Dichloro-6-(pyridin-4-yl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into the nucleus, where it can interact with nuclear proteins and modulate gene expression. Additionally, its distribution within tissues can determine its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 2,4-Dichloro-6-(pyridin-4-yl)pyrimidine is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may accumulate in the endoplasmic reticulum, affecting protein folding and secretion .

Eigenschaften

IUPAC Name |

2,4-dichloro-6-pyridin-4-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3/c10-8-5-7(13-9(11)14-8)6-1-3-12-4-2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHWJQTVRIKAMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate](/img/structure/B1444165.png)

![7-(4-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1444169.png)

![4-[3-(Dimethylamino)phenoxy]benzene-1-carboximidamide hydrochloride](/img/structure/B1444171.png)

![Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate hydrochloride](/img/structure/B1444173.png)

![2-[Chloro(difluoro)methoxy]-1,3-dimethyl-benzene](/img/structure/B1444174.png)